molecular formula C22H20N2O3 B2805414 N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide CAS No. 1164485-24-8

N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide

Cat. No.: B2805414
CAS No.: 1164485-24-8
M. Wt: 360.413
InChI Key: WBZMDFUWSGUNDY-XSFVSMFZSA-N
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Description

N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the carbamoyl group: This can be achieved by reacting the furan derivative with an isocyanate compound.

    Attachment of the benzamide group: This step involves the formation of an amide bond between the vinylated intermediate and 4-methylbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring might yield furanone derivatives, while reduction of the carbonyl groups could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives might exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Furan-2-yl-1-phenylcarbamoyl-vinyl)-4-methyl-benzamide: Similar structure but with a phenyl group instead of a tolyl group.

    N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-benzamide: Similar structure but without the methyl group on the benzamide ring.

Uniqueness

N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity, stability, and potential applications. The presence of both furan and benzamide moieties, along with the vinyl linkage, provides a versatile scaffold for further chemical modifications and functionalization.

Properties

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-8-10-17(11-9-15)21(25)24-20(14-19-7-4-12-27-19)22(26)23-18-6-3-5-16(2)13-18/h3-14H,1-2H3,(H,23,26)(H,24,25)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZMDFUWSGUNDY-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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